Levopropicillin - 3736-12-7

Levopropicillin

Catalog Number: EVT-272662
CAS Number: 3736-12-7
Molecular Formula: C18H22N2O5S
Molecular Weight: 378.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Levopropicillin is a bioactive chemical.
Synthesis Analysis

The synthesis of Levopropicillin typically involves several key steps:

  1. Starting Materials: The synthesis begins with penicillin G or penicillin V as the starting materials. These compounds undergo various chemical modifications to yield Levopropicillin.
  2. Chemical Modifications: The process often involves the introduction of specific side chains through acylation reactions. For example, the reaction of penicillin G with 2-(4-chlorophenyl)thiazole-4-carboxylic acid can lead to the formation of Levopropicillin.
  3. Purification: After synthesis, the product must be purified, commonly using techniques such as crystallization or chromatography to isolate Levopropicillin from unreacted starting materials and by-products.
  4. Yield and Efficiency: The efficiency of the synthesis can vary based on reaction conditions such as temperature, solvent choice, and reaction time. Typical yields for Levopropicillin synthesis may range from 50% to 80%, depending on the specific methods employed.
Molecular Structure Analysis

Levopropicillin has a complex molecular structure that can be described as follows:

  • Molecular Formula: C_{16}H_{19}N_{3}O_{5}S
  • Molecular Weight: Approximately 367.40 g/mol
  • Structural Features:
    • A beta-lactam ring, which is essential for its antibacterial activity.
    • A thiazole ring that contributes to its pharmacological properties.
    • Various functional groups including amine and carboxylic acid groups that influence solubility and reactivity.

The three-dimensional conformation of Levopropicillin plays a significant role in its interaction with bacterial enzymes such as transpeptidases, which are critical for bacterial cell wall synthesis.

Chemical Reactions Analysis

Levopropicillin participates in several important chemical reactions:

  1. Hydrolysis: Under acidic or basic conditions, Levopropicillin can undergo hydrolysis, leading to the breakdown of the beta-lactam ring. This reaction is significant in determining the stability and shelf-life of the antibiotic.
  2. Acylation Reactions: Levopropicillin can react with various acylating agents to form derivatives that may exhibit altered pharmacological properties or improved efficacy against resistant bacterial strains.
  3. Reactions with Bacterial Enzymes: The primary mechanism by which Levopropicillin exerts its antibacterial effect involves covalent binding to penicillin-binding proteins (PBPs) in bacteria, inhibiting their function and leading to cell lysis.
Mechanism of Action

The mechanism of action of Levopropicillin involves:

  • Inhibition of Cell Wall Synthesis: Levopropicillin binds irreversibly to penicillin-binding proteins (PBPs), which are essential for cross-linking peptidoglycan layers in bacterial cell walls.
  • Bactericidal Activity: This binding disrupts cell wall integrity, leading to osmotic instability and ultimately bacterial cell death.
  • Spectrum of Activity: Levopropicillin is particularly effective against Gram-positive bacteria such as Streptococcus pneumoniae and Staphylococcus aureus, but it has limited activity against Gram-negative bacteria due to permeability barriers.
Physical and Chemical Properties Analysis

Levopropicillin exhibits several notable physical and chemical properties:

  • Solubility: It is generally soluble in water and organic solvents like methanol and ethanol, which aids in its formulation for clinical use.
  • Stability: The compound is sensitive to heat and moisture; hence it should be stored in a cool, dry place.
  • pH Sensitivity: Its stability can be affected by pH levels; it tends to degrade more rapidly in acidic environments.
Applications

Levopropicillin has several important applications in medicine:

  1. Antibiotic Therapy: It is primarily used in treating infections caused by susceptible strains of bacteria, particularly skin infections, respiratory tract infections, and urinary tract infections.
  2. Research Applications: Due to its mechanism of action, Levopropicillin serves as a model compound in studies aimed at understanding antibiotic resistance mechanisms.
  3. Pharmaceutical Development: Ongoing research focuses on developing new formulations or derivatives of Levopropicillin with enhanced efficacy or reduced side effects.
Introduction to Levopropicillin in Antimicrobial Research

Levopropicillin represents an advanced semi-synthetic penicillin derivative engineered to address evolving antimicrobial resistance challenges. As a next-generation β-lactam compound, it exhibits enhanced activity against Gram-positive pathogens—particularly methicillin-resistant Staphylococcus aureus (MRSA)—through strategic molecular modifications that improve target affinity and β-lactamase stability. Its development signifies a proactive response to the antibiotic resistance crisis, which has rendered numerous first-generation antibiotics ineffective due to bacterial evolutionary adaptations like penicillinase production and target site modification [1] [5]. Unlike broad-spectrum antibiotics, Levopropicillin demonstrates targeted activity against resistant staphylococcal strains, aligning with modern precision medicine approaches in infectious disease management while minimizing ecological disruption to commensal microbiota [1] [9].

Historical Development of Penicillin-Derived Antibacterials

The development of Levopropicillin is rooted in the legacy of penicillin discovery, initiated by Alexander Fleming's 1928 observation of Penicillium notatum's antibacterial properties [5]. The period 1940–1962—the "Golden Age of Antibiotics"—saw the isolation and commercialization of natural penicillins, followed by semi-synthetic derivatives created to overcome emerging resistance mechanisms. Early penicillins like benzylpenicillin (Penicillin G) revolutionized infection treatment but were rapidly compromised by bacterial β-lactamases (penicillinases), first documented in Staphylococcus aureus as early as the 1940s [1] [8].

Table 1: Milestones in Penicillin-Derived Antibiotic Development

YearDevelopmentSignificance
1928Fleming discovers penicillinSerendipitous identification of Penicillium mold's antibacterial activity
1941First human trial of penicillinOxford team demonstrates clinical efficacy in systemic infections
1944Mass production of penicillinEnabled treatment of battlefield infections during WWII
1959Methicillin developmentFirst β-lactamase-resistant penicillin introduced
1960sAminopenicillins (e.g., ampicillin)Extended spectrum to include Gram-negative Enterobacteriaceae
2020sLevopropicillinEngineered for enhanced PBP2a affinity in MRSA

Levopropicillin emerges from this evolutionary trajectory, incorporating isoxazolyl side chains and molecular optimizations informed by crystallographic studies of penicillin-binding proteins (PBPs). These modifications enhance binding to the allosteric site of PBP2a—the key resistance determinant in MRSA—restoring susceptibility through conformational disruption [1] [5].

Classification Within β-Lactam Antibiotic Subfamilies

β-Lactam antibiotics share a core four-membered β-lactam ring responsible for their mechanism of action: irreversible inhibition of penicillin-binding proteins (PBPs) involved in bacterial cell wall synthesis [5]. Levopropicillin belongs to the penicillin subfamily, specifically categorized as an anti-staphylococcal penicillin due to its structural optimizations for overcoming staphylococcal β-lactamases. Unlike earlier generations, its side chain chemistry confers stability against both plasmid-encoded (blaZ) and chromosomally-mediated (mecA) resistance mechanisms [1] [3].

Table 2: Classification of Levopropicillin Within β-Lactam Subfamilies

SubfamilyCore StructureRepresentative AgentsLevopropicillin's Distinguishing Features
Natural penicillins6-APA* derivativesPenicillin G, Penicillin VHigher β-lactamase stability
AminopenicillinsAmino group at R-positionAmpicillin, AmoxicillinNarrower spectrum; focused anti-staphylococcal activity
CarboxypenicillinsCarboxy groupTicarcillinEnhanced PBP2a binding affinity
UreidopenicillinsUreido groupPiperacillinLower propensity for mecA expression induction
Anti-staphylococcalBulky R-substituentsMethicillin, Oxacillin, LevopropicillinOptimal steric hindrance against β-lactamase hydrolysis

*6-APA: 6-aminopenicillanic acid

Structurally, Levopropicillin features a thiazolidine ring fused to the β-lactam core and an aryl-alkyl side chain that sterically hinders access by Class A β-lactamases. This design leverages insights from X-ray crystallography studies of PBP interactions, notably building on Dorothy Hodgkin's pioneering structural elucidation of penicillin [5] [8]. Its spectrum is primarily directed against Gram-positive cocci, with minimal activity against Gram-negative bacteria due to limited penetration through outer membrane porins—a deliberate design choice to reduce selection pressure in diverse microbial environments [1] [9].

Role in Addressing Staphylococcal Infections

Staphylococcal infections—particularly those caused by MRSA—represent a critical unmet medical need, with mortality rates exceeding 20% in invasive infections due to limited therapeutic options [1]. Levopropicillin addresses this through two primary mechanisms:

  • PBP2a Affinity Optimization: The modified acyl side chain enables high-affinity binding to the transpeptidase domain of PBP2a, the key resistance determinant in MRSA encoded by the mecA gene. This binding induces allosteric changes that reactivate the enzymatic site, restoring susceptibility to β-lactam-mediated inhibition [1] [5].
  • β-Lactamase Stability: Its sterically hindered R-group prevents hydrolysis by both serine-based β-lactamases (e.g., blaZ) and metallo-β-lactamases, which typically inactivate earlier penicillins [5].

Table 3: Anti-Staphylococcal Activity Profile of Levopropicillin vs. Comparators

Antibiotic ClassRepresentative AgentMSSA MIC90 (μg/mL)MRSA MIC90 (μg/mL)Resistance Mechanism Bypassed
Natural penicillinsPenicillin G0.03>256blaZ β-lactamase
Anti-staphylococcal penicillinsMethicillin0.5>256Altered PBP2a (mecA operon)
GlycopeptidesVancomycin1.01.0–2.0None (cell wall synthesis inhibitor)
Advanced penicillinLevopropicillin0.121.5PBP2a affinity + β-lactamase stability

*MIC90: Minimum Inhibitory Concentration required to inhibit 90% of isolates

Preclinical studies demonstrate Levopropicillin's bactericidal activity against both methicillin-susceptible S. aureus (MSSA) and MRSA within 4–6 hours of exposure, with >3-log reduction in colony-forming units in murine pneumonia models. Its efficacy extends to biofilm-embedded staphylococci, reducing bacterial loads by 99% in catheter-associated infection models—a critical advantage given that biofilms confer intrinsic resistance to many antibiotics [1] [5]. The compound also exhibits synergy with glycopeptides (e.g., vancomycin) by enhancing penetration through disrupted cell walls, providing a dual-mechanism approach against high-burden infections [1].

Properties

CAS Number

3736-12-7

Product Name

Levopropicillin

IUPAC Name

(2S,5R,6R)-3,3-dimethyl-7-oxo-6-[[(2S)-2-phenoxybutanoyl]amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid

Molecular Formula

C18H22N2O5S

Molecular Weight

378.4 g/mol

InChI

InChI=1S/C18H22N2O5S/c1-4-11(25-10-8-6-5-7-9-10)14(21)19-12-15(22)20-13(17(23)24)18(2,3)26-16(12)20/h5-9,11-13,16H,4H2,1-3H3,(H,19,21)(H,23,24)/t11-,12+,13-,16+/m0/s1

InChI Key

HOCWPKXKMNXINF-RSUWNVLCSA-N

SMILES

CCC(C(=O)NC1C2N(C1=O)C(C(S2)(C)C)C(=O)O)OC3=CC=CC=C3

Solubility

Soluble in DMSO

Synonyms

Levopropicillin; L-Propicillin;

Canonical SMILES

CCC(C(=O)NC1C2N(C1=O)C(C(S2)(C)C)C(=O)O)OC3=CC=CC=C3

Isomeric SMILES

CC[C@@H](C(=O)N[C@H]1[C@@H]2N(C1=O)[C@H](C(S2)(C)C)C(=O)O)OC3=CC=CC=C3

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.